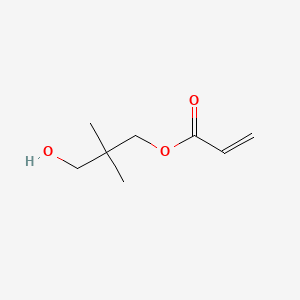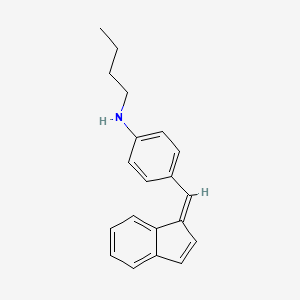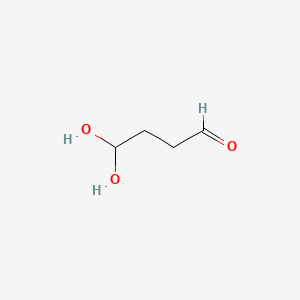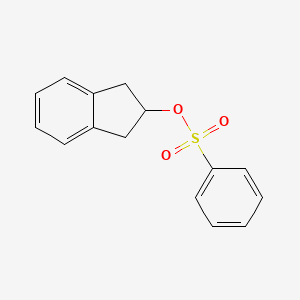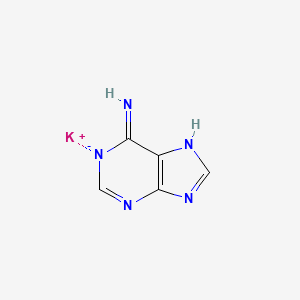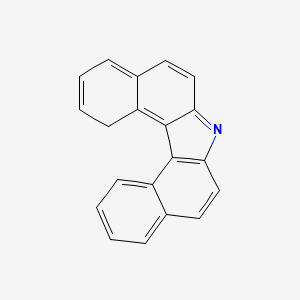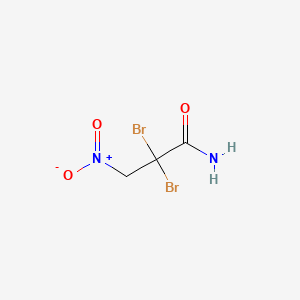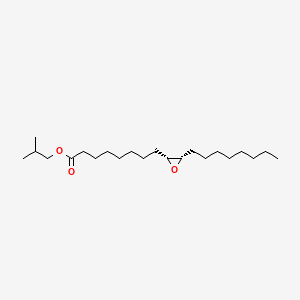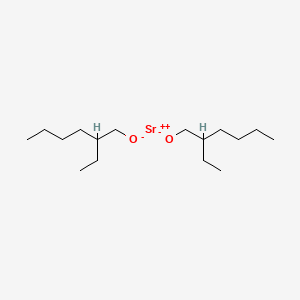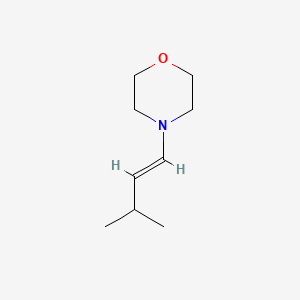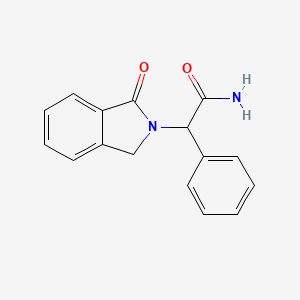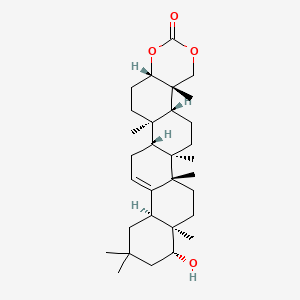
Soyasapogenol G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soyasapogenol G is a triterpenoid saponin aglycone derived from soybeans (Glycine max). It belongs to the oleanane-type triterpenoid saponins, which are known for their diverse biological activities and health benefits. This compound is one of the many soyasaponins found in soybeans, contributing to the plant’s medicinal and nutritional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol G involves several steps, starting from the basic triterpenoid skeleton. The process typically includes:
Oxidation and Hydroxylation: Introduction of hydroxyl groups at specific positions on the triterpenoid backbone.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, forming the saponin structure.
Purification: Isolation and purification of the desired this compound compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction and purification from soybean seeds. The process involves:
Extraction: Using solvents like ethanol or methanol to extract saponins from soybean meal.
Hydrolysis: Breaking down the saponins to release the aglycone, this compound.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Soyasapogenol G undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
Soyasapogenol G has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mécanisme D'action
The mechanism of action of soyasapogenol G involves several molecular targets and pathways:
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK.
Cardioprotective Effects: Reduction of oxidative stress and improvement of lipid metabolism, leading to enhanced cardiovascular health.
Comparaison Avec Des Composés Similaires
Soyasapogenol G can be compared with other similar compounds, such as:
Soyasapogenol A: Another triterpenoid saponin aglycone with similar biological activities but different structural features.
Soyasapogenol B: Known for its anti-inflammatory and hepatoprotective properties, differing in its glycosylation pattern.
Oleanolic Acid: A widely studied triterpenoid with overlapping health benefits but distinct structural characteristics.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern and unique biological activities, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
175889-41-5 |
|---|---|
Formule moléculaire |
C31H48O4 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(1R,2R,5S,10S,11R,14R,15S,18R,19R,23S)-19-hydroxy-2,10,14,15,18,21,21-heptamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-en-7-one |
InChI |
InChI=1S/C31H48O4/c1-26(2)16-20-19-8-9-22-28(4)12-11-24-29(5,18-34-25(33)35-24)21(28)10-13-31(22,7)30(19,6)15-14-27(20,3)23(32)17-26/h8,20-24,32H,9-18H2,1-7H3/t20-,21+,22+,23+,24-,27+,28-,29+,30+,31+/m0/s1 |
Clé InChI |
VGUXTTIZYZLKKE-SRVWHTAOSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@]([C@@H]1CC[C@@]4([C@@H]2CC=C5[C@]4(CC[C@@]6([C@H]5CC(C[C@H]6O)(C)C)C)C)C)(COC(=O)O3)C |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC6C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(COC(=O)O6)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



